molecular formula C21H28O3 B14053507 7-Oxodehydroabietic acid, methyl ester

7-Oxodehydroabietic acid, methyl ester

Cat. No.: B14053507
M. Wt: 328.4 g/mol
InChI Key: URPBIQPJABGDJD-UHFFFAOYSA-N
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Description

7-Oxodehydroabietic acid, methyl ester is an organic compound with the molecular formula C21H28O3 and a molecular weight of 328.4452 g/mol . This compound is derived from dehydroabietic acid, a naturally occurring diterpene found in coniferous trees

Preparation Methods

The synthesis of 7-oxodehydroabietic acid, methyl ester typically involves the oxidation of dehydroabietic acid followed by esterification. One common synthetic route includes the use of oxidizing agents such as potassium permanganate or chromium trioxide to oxidize dehydroabietic acid to 7-oxodehydroabietic acid. The resulting acid is then esterified using methanol in the presence of an acid catalyst like sulfuric acid .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

7-Oxodehydroabietic acid, methyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols for esterification). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Oxodehydroabietic acid, methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-oxodehydroabietic acid, methyl ester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to its interaction with signaling pathways that regulate inflammation, such as the NF-κB pathway .

Comparison with Similar Compounds

7-Oxodehydroabietic acid, methyl ester can be compared with other similar compounds, such as:

Properties

IUPAC Name

methyl 1,4a-dimethyl-9-oxo-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthrene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O3/c1-13(2)14-7-8-16-15(11-14)17(22)12-18-20(16,3)9-6-10-21(18,4)19(23)24-5/h7-8,11,13,18H,6,9-10,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPBIQPJABGDJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2=O)(C)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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